molecular formula C16H12FN3O2 B4392642 2-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

2-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Cat. No.: B4392642
M. Wt: 297.28 g/mol
InChI Key: NUUNUDSAGIGCIJ-UHFFFAOYSA-N
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Description

2-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzamide moiety substituted with a fluoro group and an oxadiazole ring, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions. For example, the reaction of a phenylhydrazide with a carboxylic acid chloride in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) can yield the desired oxadiazole ring.

    Introduction of the Fluoro Group: The fluoro group can be introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Formation of the Benzamide Moiety: The final step involves the coupling of the oxadiazole derivative with a fluoro-substituted benzoyl chloride in the presence of a base like triethylamine (TEA) to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution (SNAr) can be performed using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4, ethanol

    Substitution: NaOMe, KOtBu, DMF

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with different nucleophiles replacing the fluoro group.

Scientific Research Applications

2-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Biological Studies: It is used in biological assays to study its effects on cellular processes and pathways. This includes its role in modulating enzyme activity, receptor binding, and gene expression.

    Chemical Biology: The compound is utilized as a chemical probe to investigate the mechanisms of action of related compounds and to identify new therapeutic targets.

    Industrial Applications: It is explored for its potential use in the development of new materials, such as polymers and coatings, due to its chemical stability and functional properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
  • 3-(2-fluorophenyl)-1,2,4-oxadiazole
  • 5-(2-fluorophenyl)-1,2,4-oxadiazole
  • N-(3-phenyl-1,2,4-oxadiazol-5-yl)methylbenzamide

Uniqueness

This compound is unique due to the presence of both the fluoro group and the oxadiazole ring, which confer distinct chemical and biological properties. The fluoro group enhances its metabolic stability and binding affinity, while the oxadiazole ring contributes to its diverse biological activities. This combination makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

IUPAC Name

2-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O2/c17-13-9-5-4-8-12(13)16(21)18-10-14-19-15(20-22-14)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUUNUDSAGIGCIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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